molecular formula C10H9BrO B1339005 8-bromo-3,4-dihydro-2H-naphthalen-1-one CAS No. 651735-60-3

8-bromo-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1339005
CAS No.: 651735-60-3
M. Wt: 225.08 g/mol
InChI Key: DIYWCGZFCFYCIE-UHFFFAOYSA-N
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Description

8-bromo-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

8-Bromo-3,4-dihydro-2H-naphthalen-1-one serves as a precursor in the synthesis of core-substituted naphthalene diimides, which are utilized in materials and supramolecular chemistry due to their unique electronic and optical properties. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives is crucial for generating naphthalene diimides with desired functionalities. Optimization of reaction conditions, including the use of NaBr and oleum, has been studied to achieve high yields of these derivatives, highlighting the compound's importance in developing advanced materials (Z. Ping, 2012).

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of skin contact, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWCGZFCFYCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463027
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-60-3
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 651735-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 56.0 g (250 mmol) of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol in 3500 ml of dichloromethane 265 g (1.23 mol) of PCC was added. The resulting mixture was stirred at room temperature for 5 h, then passed through a silica gel pad (500 ml), and evaporated to dryness. Yield 47.6 g (88%) of a colorless solid. Anal. Calc for C10H9BrO: C, 53.36; H, 4.03. Found: C, 53.44; H, 4.19. 1H NMR (CDCl3): δ 7.53 (m, 1H, 7-H); 7.18-7.22 (m, 2H, 5,6-H); 2.95 (t, J=6.1 Hz, 2H, 4,4′-H); 2.67 (t, J=6.6 Hz, 2H, 2,2′-H); 2.08 (qv, J=6.1 Hz, J=6.6 Hz, 2H, 3,3′-H).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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